molecular formula C13H12N2O B12907780 1-(6-Phenylpyrimidin-4-yl)propan-1-one CAS No. 67073-98-7

1-(6-Phenylpyrimidin-4-yl)propan-1-one

Cat. No.: B12907780
CAS No.: 67073-98-7
M. Wt: 212.25 g/mol
InChI Key: KDUYCWDYMBSLAC-UHFFFAOYSA-N
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Description

1-(6-Phenylpyrimidin-4-yl)propan-1-one is an organic compound with the molecular formula C13H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 1-(6-Phenylpyrimidin-4-yl)propan-1-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate can then undergo further cyclization and functional group modifications to yield the desired pyrimidine derivative .

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvents like ethanol or dioxane are often used, and the reactions may be carried out under solvent-free conditions to reduce environmental impact .

Chemical Reactions Analysis

1-(6-Phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrimidine derivatives .

Scientific Research Applications

1-(6-Phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, it may act as an antagonist or agonist at receptor sites, modulating physiological responses .

Properties

CAS No.

67073-98-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(6-phenylpyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C13H12N2O/c1-2-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

KDUYCWDYMBSLAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

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